Calteridol

Vue d'ensemble

Description

Calteridol est un composé synthétique reconnu pour ses fortes propriétés antifongiques et antibactériennes. Il est souvent utilisé dans les applications médicales, en particulier comme agent de contraste en imagerie par résonance magnétique (IRM).

Méthodes De Préparation

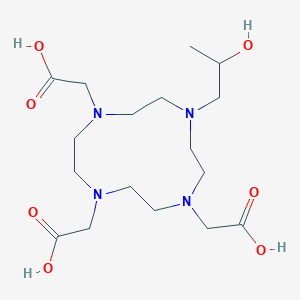

La synthèse du calteridol implique plusieurs étapes. Initialement, l’acide 1,4,7,10-tétraazacyclododécane-1,4,7-triacétique (DO3A) est préparé et réagit avec l’oxyde de propylène pour former l’acide 10-(2-hydroxypropyl)-1,4,7,10-tétraazacyclododécane-1,4,7-triacétique (teridol). Cet intermédiaire est ensuite mis à réagir avec des ions calcium pour produire du this compound . Les méthodes de production industrielle visent à obtenir une pureté et un rendement élevés grâce à des conditions de réaction optimisées et des procédés de purification .

Analyse Des Réactions Chimiques

Le calteridol subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites.

Substitution : Le this compound peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d’autres groupes. Les réactifs courants utilisés dans ces réactions comprennent les oxydants, les réducteurs et divers catalyseurs.

Applications de la recherche scientifique

Le this compound présente une large gamme d’applications de recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et études.

Biologie : Investigated for its antifungal and antibacterial properties, making it useful in microbiological research.

Médecine : Principalement utilisé comme agent de contraste en IRM pour améliorer la visibilité des structures internes.

Industrie : Employé dans le développement de nouveaux matériaux et composés en raison de ses propriétés chimiques uniques.

Applications De Recherche Scientifique

Chemical and Biological Properties

Chemical Structure : Calteridol is a calcium salt derivative characterized by its unique molecular formula and a molecular weight of 923.1 g/mol. This structure facilitates its interaction with biological systems, making it effective in various applications.

Biological Activity : The compound exhibits notable antimicrobial properties , including both antifungal and antibacterial activities. Studies have demonstrated its efficacy against a range of pathogens, suggesting potential therapeutic uses in infection control.

Scientific Research Applications

This compound's applications span several domains, including:

- Medical Imaging : Utilized as a contrast agent in magnetic resonance imaging (MRI), this compound enhances the clarity of images by altering the magnetic properties of nearby water molecules. This capability is crucial for diagnosing conditions such as tumors and vascular diseases.

- Antimicrobial Research : Its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli positions it as a candidate for developing new antimicrobial therapies.

- Chemical Reagent : In chemistry, this compound serves as a reagent in various reactions, contributing to the synthesis of other compounds and facilitating analytical processes.

Clinical Applications in Imaging

- Tumor Visualization : A study involving patients with suspected tumors showed that MRI scans using this compound provided clearer delineation of tumor margins compared to standard imaging techniques. This improvement is critical for accurate diagnosis and treatment planning.

Antimicrobial Efficacy

- Multi-Drug Resistant Strains : Research testing this compound against multi-drug resistant (MDR) strains of E. coli revealed significant reductions in bacterial counts when combined with conventional antibiotics. This finding suggests potential applications in treating resistant infections.

- Fungal Pathogens : Another study highlighted this compound's effectiveness against various fungal pathogens, showcasing its broad-spectrum antimicrobial capabilities.

Mécanisme D'action

Le calteridol exerce ses effets grâce à ses propriétés paramagnétiques. Lorsqu’il est placé dans un champ magnétique, le this compound développe un moment magnétique, améliorant les taux de relaxation des protons d’eau à proximité. Cette propriété en fait un agent de contraste efficace en IRM, améliorant la visualisation des lésions et de la vascularisation anormale .

Comparaison Avec Des Composés Similaires

Le calteridol est unique en raison de ses fortes propriétés antifongiques et antibactériennes, ainsi que de son efficacité comme agent de contraste en IRM. Les composés similaires comprennent :

Gadoteridol : Un autre agent de contraste à base de gadolinium utilisé en IRM.

Gadobutrol : Un agent de contraste à base de gadolinium macrocyclique avec des applications similaires.

Gadopentetate dimeglumine : Un agent de contraste linéaire à base de gadolinium utilisé en IRM

Le this compound se distingue par sa structure chimique et ses propriétés spécifiques, ce qui en fait un composé précieux dans diverses applications scientifiques et médicales.

Activité Biologique

Calteridol, also known as gadopentetic acid, is a gadolinium-based contrast agent (GBCA) widely utilized in medical imaging, particularly in magnetic resonance imaging (MRI). This compound is notable not only for its role in enhancing imaging quality but also for its biological activity, which includes antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula with a molecular weight of approximately 392.46 g/mol. Its structure allows it to interact effectively with biological systems, making it a subject of interest in both pharmaceutical chemistry and clinical research. The calcium salt form, this compound Calcium, has a more complex structure characterized by the presence of calcium ions, which enhances its utility in various applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 392.46 g/mol |

| Calcium Salt | Yes |

| Primary Use | MRI contrast agent |

Antimicrobial Properties

Research indicates that this compound exhibits significant antifungal and antibacterial activities. Its effectiveness against various pathogens has been documented, suggesting a potential role in treating infections. For instance, studies have shown that this compound can inhibit the growth of certain Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial therapies.

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes and interference with metabolic processes. This dual action enhances its potential as both a diagnostic agent and a therapeutic compound.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound, particularly focusing on its use in clinical settings.

-

Clinical Applications in Imaging :

- In various clinical trials, this compound has been used as a contrast agent to improve MRI diagnostics. Its ability to alter the magnetic properties of nearby water molecules enhances image quality significantly.

- A study involving patients with suspected tumors demonstrated that MRI scans using this compound provided clearer delineation of tumor margins compared to standard imaging techniques.

-

Antimicrobial Efficacy :

- A recent study tested this compound against multi-drug resistant (MDR) strains of E. coli. Results indicated that this compound could reduce bacterial counts significantly when used in combination with conventional antibiotics.

- Another case study highlighted its effectiveness against fungal pathogens, showcasing its broad-spectrum antimicrobial capabilities.

Comparative Analysis with Other Compounds

This compound's unique properties set it apart from other compounds used in similar contexts. Below is a comparison table illustrating these differences:

| Compound Name | Primary Use | Unique Features |

|---|---|---|

| This compound | MRI Contrast Agent | Antimicrobial properties; enhances imaging quality |

| Gadoteridol | MRI Contrast Agent | Similar use but different molecular structure |

| Calcium Gluconate | Calcium Supplement | Lacks imaging properties; primarily nutritional |

| Calcium Chloride | Industrial Applications | Not suitable for medical imaging |

Propriétés

IUPAC Name |

2-[4,7-bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N4O7/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26/h14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUHNCOJRJBMSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275657, DTXSID80861257 | |

| Record name | calteridol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',2''-[10-(2-Hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl]triacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120041-08-9 | |

| Record name | 10-(2-Hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120041089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | calteridol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-(2-HYDROXYPROPYL)-1,4,7,10-TETRAAZACYCLODODECANE-1,4,7-TRIACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B30KIN2I3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.